molecular formula C25H26ClN3O2S B289391 N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide

Cat. No. B289391
M. Wt: 468 g/mol
InChI Key: FWDPGOLTUFNLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide blocks the activation of downstream pathways that promote cell proliferation and survival. This mechanism of action has been shown to be effective in suppressing tumor growth and modulating immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide have been extensively studied in various cell lines and animal models. Inhibition of BTK by N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide has been shown to induce apoptosis, inhibit proliferation, and reduce migration and invasion of cancer cells. In addition, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide has been shown to modulate immune cell function, including B-cell and T-cell activation and differentiation.

Advantages and Limitations for Lab Experiments

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has high selectivity for BTK, which reduces off-target effects. However, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide has certain limitations, including its low solubility and poor pharmacokinetic properties, which can affect its efficacy in vivo.

Future Directions

There are several potential future directions for the development of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide. One possible direction is to optimize the pharmacokinetic properties of the compound to improve its efficacy in vivo. Another direction is to explore the combination of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Additionally, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide could be evaluated for its potential in treating other diseases, such as autoimmune disorders or inflammatory diseases.
Conclusion:
N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide is a promising small molecule inhibitor that has shown efficacy in preclinical studies for the treatment of cancer and autoimmune diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has several advantages for laboratory experiments. However, further research is needed to optimize its pharmacokinetic properties and evaluate its efficacy in clinical trials.

Synthesis Methods

The synthesis of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The process is complex and requires specialized equipment and expertise. The details of the synthesis method are proprietary and have not been disclosed in the literature.

Scientific Research Applications

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has shown efficacy in various cancer models, including lymphoma, leukemia, and solid tumors. Additionally, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide has demonstrated immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.

properties

Molecular Formula

C25H26ClN3O2S

Molecular Weight

468 g/mol

IUPAC Name

N-[6-tert-butyl-3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C25H26ClN3O2S/c1-25(2,3)16-4-9-19-20(14-16)32-24(29-22(30)15-10-12-27-13-11-15)21(19)23(31)28-18-7-5-17(26)6-8-18/h5-8,10-13,16H,4,9,14H2,1-3H3,(H,28,31)(H,29,30)

InChI Key

FWDPGOLTUFNLPO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=NC=C4

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.